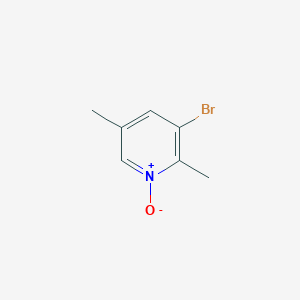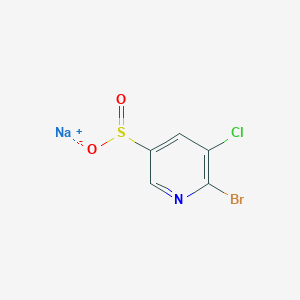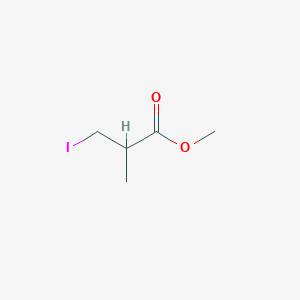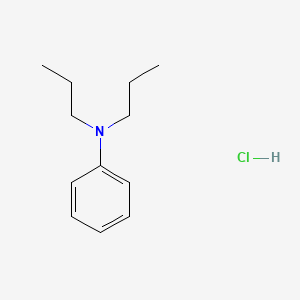
n,n-Dipropylanilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dipropylanilinehydrochloride is a chemical compound with the molecular formula C12H19N·HCl. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by propyl groups, and it is further combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dipropylanilinehydrochloride can be synthesized through several methods. One common approach involves the alkylation of aniline with propyl halides in the presence of a base. The reaction typically proceeds as follows:
Alkylation Reaction: Aniline is reacted with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Formation of Hydrochloride Salt: The resulting N,N-dipropylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N,N-Dipropylanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl-substituted aniline derivatives.
科学研究应用
N,N-Dipropylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N,N-Dipropylanilinehydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A similar compound where the propyl groups are replaced by methyl groups.
N,N-Diethylaniline: A compound with ethyl groups instead of propyl groups.
N,N-Dibutylaniline: A compound with butyl groups instead of propyl groups.
Uniqueness
N,N-Dipropylanilinehydrochloride is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. The propyl groups influence its reactivity and solubility, making it suitable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
88990-55-0 |
|---|---|
分子式 |
C12H20ClN |
分子量 |
213.75 g/mol |
IUPAC 名称 |
N,N-dipropylaniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI 键 |
LGZIYIDCHDVFBL-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


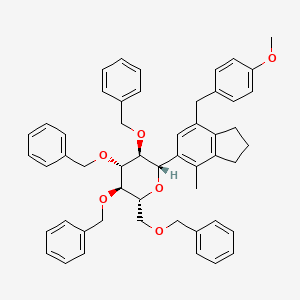
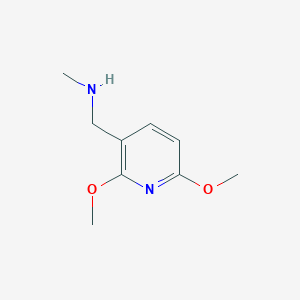

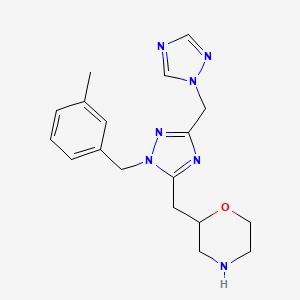

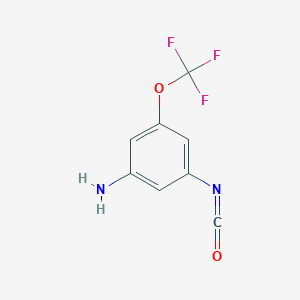
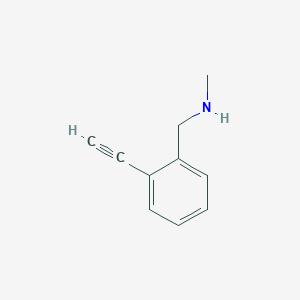
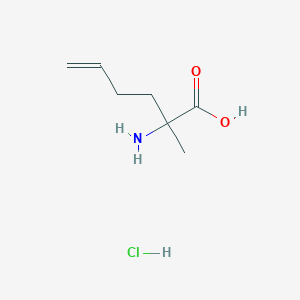
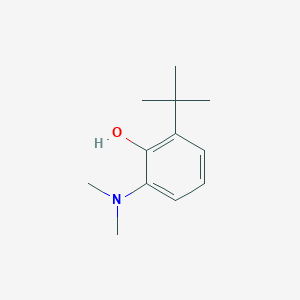
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
